potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoglucobrassicin can be synthesized through the methoxylation of glucobrassicin. . This reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the methoxy group.
Industrial Production Methods: Industrial production of neoglucobrassicin often involves the extraction from plant sources rather than synthetic methods. The extraction process includes homogenizing the plant material, followed by purification steps such as centrifugation and chromatography to isolate neoglucobrassicin .
Chemical Reactions Analysis
Types of Reactions: Neoglucobrassicin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of indole-3-carbinol and other breakdown products.
Oxidation: Can be oxidized to form various indole derivatives under specific conditions.
Substitution: Methoxylation of glucobrassicin to form neoglucobrassicin.
Major Products: The major products formed from these reactions include indole-3-carbinol, indole-3-acetonitrile, and other indole derivatives .
Scientific Research Applications
Neoglucobrassicin has been extensively studied for its potential health benefits and applications in various fields :
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Investigated for its anti-cancer properties and its ability to modulate detoxification enzymes.
Industry: Potential use in developing natural pesticides and plant growth regulators.
Mechanism of Action
Neoglucobrassicin exerts its effects primarily through its breakdown products. When hydrolyzed by myrosinase, it forms indole-3-carbinol and other bioactive compounds that can modulate various biological pathways . These breakdown products are known to activate detoxification enzymes, inhibit carcinogenesis, and exhibit antioxidant properties .
Comparison with Similar Compounds
Neoglucobrassicin is one of several glucosinolate derivatives found in cruciferous vegetables . Similar compounds include:
Glucobrassicin: The parent compound from which neoglucobrassicin is derived.
4-Methoxyglucobrassicin: Another methoxylated derivative with similar properties.
4-Hydroxyglucobrassicin: A hydroxylated derivative with distinct biological activities.
Neoglucobrassicin is unique due to its specific methoxy substitution, which influences its biological activity and stability compared to other glucosinolates .
Properties
Molecular Formula |
C17H21KN2O10S2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C17H22N2O10S2.K/c1-27-19-10(6-9-4-2-3-5-11(9)19)7-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17;/h2-6,12,14-17,20-23H,7-8H2,1H3,(H,24,25,26);/q;+1/p-1/b18-13+;/t12-,14-,15+,16-,17+;/m1./s1 |
InChI Key |
DFQHSDGROWHZCP-HBUZWFHBSA-M |
Isomeric SMILES |
CON1C2=CC=CC=C2C=C1C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
Canonical SMILES |
CON1C2=CC=CC=C2C=C1CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
Origin of Product |
United States |
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